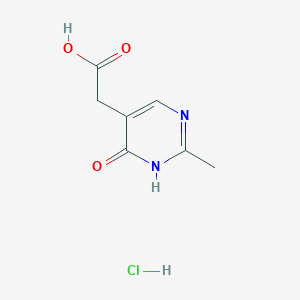
2-(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring with a methyl group at the second position, a keto group at the sixth position, and an acetic acid moiety attached to the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride, acyl chlorides, and amines are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as esters, amides, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
(4-Amino-2-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid: Similar structure with an amino group at the fourth position.
(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid: Lacks the methyl group at the second position.
(2-Butyl-1,6-dihydro-4-methyl-6-oxo-5-pyrimidinyl)acetic acid: Contains a butyl group at the second position instead of a methyl group.
Uniqueness
2-(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-(2-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-4-8-3-5(2-6(10)11)7(12)9-4;/h3H,2H2,1H3,(H,10,11)(H,8,9,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFRONINZWSUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744320 |
Source


|
| Record name | (2-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5267-04-9 |
Source


|
| Record name | (2-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
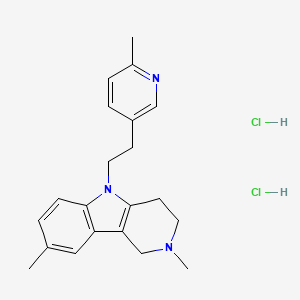
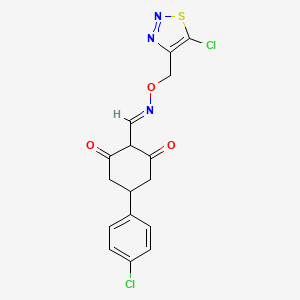

![(3S,6R)-5-amino-2-(aminomethyl)-6-[(3S,6S)-4,6-diamino-3-[(3R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B7887015.png)
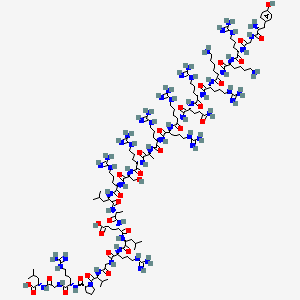

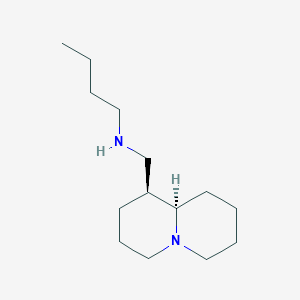
![methyl N-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}glycinate](/img/structure/B7887042.png)
![(1R,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride](/img/structure/B7887053.png)
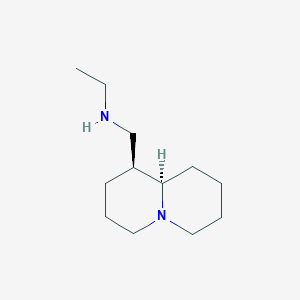
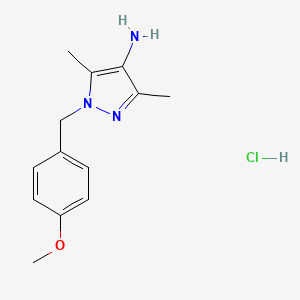
![(1-(2-aminoethyl)-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride](/img/structure/B7887068.png)


